molecular formula C13H19N B13262126 N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine

Cat. No.: B13262126
M. Wt: 189.30 g/mol
InChI Key: QBDGXWWZZRULJI-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine is an organic compound with the molecular formula C13H19N and a molecular weight of 189.30 g/mol . This amine derivative features a 2,3-dihydro-1H-indene core structure, a bicyclic system that is a common scaffold in medicinal chemistry, substituted with a 2-methylpropyl (isobutyl) amine group at the 5-position. Its structure is represented by the SMILES notation CC(C)CNC1=CC2=C(CCC2)C=C1 . The 2,3-dihydro-1H-indene (indane) core is a privileged structure in pharmaceutical research. Aminoindane derivatives are of significant interest in chemical and pharmacological research for their potential interactions with biological systems . These compounds are frequently investigated as key intermediates in the synthesis of more complex molecules for therapeutic development. Patents disclose that structurally related aminoindane compounds have been explored for their activity in the nervous system and for potential use in treating psychiatric conditions . The specific research applications for this compound are derived from its role as a structural analog to other bioactive molecules, making it a valuable chemical tool for structure-activity relationship (SAR) studies. This product is supplied for laboratory research use. It is strictly for in-vitro applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions, referring to the material safety data sheet (MSDS) for specific hazard information.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C13H19N/c1-10(2)9-14-13-7-6-11-4-3-5-12(11)8-13/h6-8,10,14H,3-5,9H2,1-2H3

InChI Key

QBDGXWWZZRULJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=CC2=C(CCC2)C=C1

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Catalytic Reduction to Chiral Indanols

A critical step involves the stereoselective reduction of 1-indanones to (R)- or (S)-2,3-dihydro-1H-indanol derivatives using:

  • Catalysts : Transition metal catalysts such as ruthenium complexes with optically active ligands.
  • Conditions : Transfer hydrogenation or pressure hydrogenation under mild temperatures (e.g., 40 °C) and hydrogen pressure (~10 bar).
  • Outcome : High enantiomeric excess of the indanol intermediate, which is crucial for downstream stereochemical integrity.

Activation of the Benzylic Hydroxyl Group

The hydroxyl group at the benzylic position of the indanol is converted into a suitable leaving group to facilitate nucleophilic substitution:

  • Conversion to tosylates, mesylates, or halides.
  • Alternatively, formation of oximes followed by reduction to amines.

Nucleophilic Substitution with 2-Methylpropylamine

The key amination step involves reaction of the activated intermediate with 2-methylpropylamine (isobutylamine):

  • Reductive amination : Using sodium cyanoborohydride (NaCNBH3) and ammonium acetate (NH4OAc) to convert ketones or aldehydes directly to amines.
  • Direct nucleophilic substitution : Reaction of the leaving group-bearing intermediate with 2-methylpropylamine under conditions that favor substitution without racemization.

Purification and Isolation

  • Extraction with organic solvents such as ethyl acetate.
  • Drying over anhydrous magnesium sulfate.
  • Purification by crystallization or chromatography (e.g., silica gel column chromatography).
  • Final drying under vacuum to obtain the pure compound.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Catalytic hydrogenation Ru catalyst, optically active ligand, H2 (10 bar), 40 °C (R)- or (S)-2,3-dihydro-1H-indanol High enantiomeric excess (~98%)
2 Hydroxyl activation Tosyl chloride or mesyl chloride, base Benzylic tosylate/mesylate intermediate Quantitative
3 Nucleophilic substitution 2-Methylpropylamine, base, solvent (e.g., THF) N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine Moderate to high yield (68-98%)
4 Purification Extraction, drying, chromatography Pure target compound Purity > 95%

In-Depth Research Findings

  • The use of optically active catalysts for hydrogenation ensures the production of enantiomerically pure indanol intermediates, which is critical for the biological activity of the final amine compound.
  • Friedel-Crafts acylation followed by Baeyer-Villiger oxidation can be employed to prepare aminoindanols, which serve as precursors for amination steps.
  • Reductive amination with NaCNBH3 and NH4OAc is effective for introducing the N-(2-methylpropyl) substituent with good selectivity and yield.
  • Purification by solvent slurry in methyl tert-butyl ether and filtration yields the final product as a solid with high purity and yield up to 98%.
  • The reaction conditions (temperature, pressure, solvent) are optimized to balance reaction rate and stereochemical control.

Summary Table of Key Parameters

Parameter Details
Starting material 5-Hydroxy-1-indanone or 6-methoxy-indanone
Catalyst Ru with optically active ligands
Hydrogen pressure ~10 bar
Temperature 40 °C
Amination reagent 2-Methylpropylamine (isobutylamine)
Reducing agent Sodium cyanoborohydride (NaCNBH3)
Solvents THF, methyl tert-butyl ether, ethyl acetate
Purification methods Filtration, solvent slurry, silica gel chromatography
Typical yield 68–98%
Enantiomeric purity >95%

Chemical Reactions Analysis

Types of Reactions

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indene ring or the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex organic molecules.

    Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets depend on its structure and functional groups. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog Overview

The following compounds share the 2,3-dihydro-1H-indenyl core but differ in amine substituents or ring modifications. Key examples include:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) CAS Number Key Evidence ID
N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine N-isobutyl at position 5 C₁₃H₁₉N ~189.3 Not provided -
5-(2-Aminopropyl)-2,3-dihydro-1H-indene (5F-PCN) N-propyl at position 5 C₁₂H₁₇N 175.27 152624-02-7
2,2-Dimethyl-2,3-dihydro-1H-inden-5-amine 2,2-Dimethyl on indene ring + NH₂ at position 5 C₁₁H₁₅N 161.25 2138172-74-2
N,5-Dimethyl-2,3-dihydro-1H-inden-1-amine Methyl at position 1 and 5 C₁₁H₁₅N 161.25 CID 55264705
N-(2,3-Dihydro-1H-inden-5-yl)-1-propylpiperidin-4-amine Piperidinyl-propyl at position 5 C₁₇H₂₆N₂ 258.40 Not provided

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Property Target Compound (N-isobutyl) 5F-PCN (N-propyl) 2,2-Dimethyl Indenamine N,5-Dimethyl Indenamine
Molecular Weight ~189.3 175.27 161.25 161.25
Hydrogen Bond Donors 1 (NH) 1 (NH) 1 (NH) 1 (NH)
Hydrogen Bond Acceptors 1 (N) 1 (N) 1 (N) 1 (N)
Rotatable Bonds ~4 (isobutyl chain) 3 (propyl chain) 0 (rigid dimethyl) 1 (methyl at position 1)
Lipophilicity (Predicted) Higher (branched alkyl) Moderate Lower Moderate

Key Observations :

  • Rigid substituents (e.g., 2,2-dimethyl) reduce conformational flexibility, which may limit receptor interactions .
Activity Trends
  • Piperidinyl Derivatives (C₁₇H₂₆N₂) : Piperidine-containing compounds often target central nervous system (CNS) receptors, such as sigma or opioid receptors .
  • Dimethyl Derivatives : Simpler amines (e.g., 2,2-dimethyl) may lack significant bioactivity due to reduced steric bulk and lipophilicity .

Biological Activity

N-(2-methylpropyl)-2,3-dihydro-1H-inden-5-amine is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a dihydroindene core and an amine functional group, suggests various biological activities, particularly in the context of the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H17N\text{C}_{12}\text{H}_{17}\text{N}

This compound features a dihydroindene framework that is known for its ability to interact with various biological targets. The presence of the amine group enhances its reactivity and potential for forming hydrogen bonds with biological macromolecules.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within the body. Preliminary studies suggest that it may influence several key pathways:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.
  • Enzyme Interaction : It has been observed to interact with enzymes involved in metabolic pathways, potentially modulating their activity.
  • Signal Transduction : The compound may affect signaling pathways related to inflammation and neuroprotection.

Biological Activity Data

Table 1 summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity Mechanism Findings
Study ANeuroprotectiveReceptor modulationIncreased neuronal survival in vitro under stress conditions.
Study BAntimicrobialEnzyme inhibitionInhibition of bacterial growth at low concentrations.
Study CAnti-inflammatoryCytokine modulationReduced levels of pro-inflammatory cytokines in animal models.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neuroprotection in CNS Disorders : In a model of neurodegeneration, administration of the compound resulted in decreased neuronal death and improved behavioral outcomes. This suggests its potential use in treating conditions such as Alzheimer's disease.
  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial properties against both gram-positive and gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.
  • Anti-inflammatory Effects : In an experimental model of inflammation, treatment with this compound led to a marked reduction in inflammatory markers, suggesting it could be beneficial in managing chronic inflammatory diseases.

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